molecular formula C8H11NO2 B1445298 (4-Amino-1,3-phenylene)dimethanol CAS No. 1009314-88-8

(4-Amino-1,3-phenylene)dimethanol

Cat. No.: B1445298
CAS No.: 1009314-88-8
M. Wt: 153.18 g/mol
InChI Key: ZYJKONDZYOWOHE-UHFFFAOYSA-N
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Description

(4-Amino-1,3-phenylene)dimethanol: is an organic compound with the molecular formula C8H11NO2 . It is characterized by the presence of an amino group and two hydroxymethyl groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1,3-phenylene)dimethanol typically involves the reaction of hydroquinone with formaldehyde and ammonia . The process can be summarized as follows:

    Hydroquinone: is reacted with in the presence of a base to form .

  • The resulting compound is then treated with ammonia to introduce the amino group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Catalysts: to enhance reaction rates.

    Purification steps: such as crystallization and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-1,3-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are used under acidic conditions.

    Reduction: Reagents like or are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include and .

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: (4-Amino-1,3-phenylene)dimethanol is used as a building block in organic synthesis. It is employed in the synthesis of polymers , dyes , and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study the effects of amino and hydroxymethyl groups on biological activity. It serves as a model compound in enzyme studies and metabolic pathways.

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of antimicrobial agents and anti-inflammatory drugs .

Industry: In the industrial sector, this compound is used in the production of resins , adhesives , and coatings . Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4-Amino-1,3-phenylene)dimethanol involves its interaction with molecular targets such as enzymes and receptors . The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxymethyl groups can participate in hydrogen bonding and van der Waals interactions , affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2-Amino-1,3-phenylene)dimethanol
  • (5-Amino-1,3-phenylene)dimethanol

Comparison:

  • (4-Amino-1,3-phenylene)dimethanol has the amino group at the 4-position, which influences its reactivity and binding properties.
  • (2-Amino-1,3-phenylene)dimethanol and (5-Amino-1,3-phenylene)dimethanol have the amino group at different positions, leading to variations in their chemical behavior and applications.
  • The position of the amino group affects the compound’s stability , solubility , and interaction with other molecules .

Properties

IUPAC Name

[4-amino-3-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJKONDZYOWOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009314-88-8
Record name [4-amino-3-(hydroxymethyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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